molecular formula C21H33ClN2O3 B122402 Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride CAS No. 151643-51-5

Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride

Cat. No. B122402
M. Wt: 396.9 g/mol
InChI Key: JNCRTEKRWDVPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. 2.2)oct-3-yl ester, monohydrochloride.

Mechanism Of Action

Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride binds to the active site of acetylcholinesterase and forms a covalent bond with the enzyme. This binding prevents the breakdown of acetylcholine, leading to an increase in its concentration in the brain.

Biochemical And Physiological Effects

Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride has been shown to improve cognitive function and memory in animal studies. It has also been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders.

Advantages And Limitations For Lab Experiments

The advantages of using Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride in lab experiments include its selectivity for acetylcholinesterase and its potential therapeutic applications in the treatment of neurological disorders. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

For research on Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride include further investigation of its potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders. Research may also focus on developing more selective inhibitors of acetylcholinesterase and exploring the potential use of Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride in combination with other drugs for the treatment of neurological disorders.

Synthesis Methods

The synthesis of Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride involves the reaction of 1-azabicyclo[2.2.2]octan-3-yl chloroformate with 2-(heptyloxy)phenylamine in the presence of a base. This reaction results in the formation of Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride as a white solid.

Scientific Research Applications

Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride has been extensively studied for its potential use in the treatment of neurological disorders. It has been shown to act as a selective inhibitor of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function and memory.

properties

CAS RN

151643-51-5

Product Name

Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride

Molecular Formula

C21H33ClN2O3

Molecular Weight

396.9 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl N-(2-heptoxyphenyl)carbamate;hydrochloride

InChI

InChI=1S/C21H32N2O3.ClH/c1-2-3-4-5-8-15-25-19-10-7-6-9-18(19)22-21(24)26-20-16-23-13-11-17(20)12-14-23;/h6-7,9-10,17,20H,2-5,8,11-16H2,1H3,(H,22,24);1H

InChI Key

JNCRTEKRWDVPDJ-UHFFFAOYSA-N

SMILES

CCCCCCCOC1=CC=CC=C1NC(=O)OC2CN3CCC2CC3.Cl

Canonical SMILES

CCCCCCCOC1=CC=CC=C1NC(=O)OC2C[NH+]3CCC2CC3.[Cl-]

synonyms

Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl est er, monohydrochloride

Origin of Product

United States

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